molecular formula C16H22N2O2 B14804518 tert-butyl (3aS,8bS)-4-amino-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate

tert-butyl (3aS,8bS)-4-amino-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate

Cat. No.: B14804518
M. Wt: 274.36 g/mol
InChI Key: BSSUBMYYRYHUSD-ZFXTZCCVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (3aS,8bS)-4-amino-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate is a complex organic compound that belongs to the class of indeno-pyrroles This compound is characterized by its unique structure, which includes a tert-butyl group, an amino group, and a tetrahydroindeno-pyrrole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3aS,8bS)-4-amino-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indeno-Pyrrole Core: The initial step involves the formation of the indeno-pyrrole core through a cyclization reaction. This can be achieved by reacting a suitable precursor with a cyclizing agent under controlled conditions.

    Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction. This step requires the use of an appropriate amine and a suitable leaving group.

    Protection of the Carboxyl Group: The carboxyl group is protected using a tert-butyl group to prevent unwanted reactions during subsequent steps. This is typically achieved through esterification using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route described above. The process is optimized for large-scale production by adjusting reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize costs. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3aS,8bS)-4-amino-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.

    Substitution: Nucleophilic substitution reactions can be performed to introduce different functional groups at specific positions on the indeno-pyrrole core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as amines, thiols, and halides; reactions are performed in polar solvents with or without catalysts.

Major Products

The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and substituted indeno-pyrrole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl (3aS,8bS)-4-amino-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.

Mechanism of Action

The mechanism of action of tert-butyl (3aS,8bS)-4-amino-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

tert-Butyl (3aS,8bS)-4-amino-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate: Similar in structure but lacks the indeno core, leading to different chemical and biological properties.

    tert-Butyl 3-aryl-2,3-dihydro-1H-pyrrole-1-carboxylate:

    tert-Butyl 2-cyano-1H-pyrrole-1-carboxylate:

The uniqueness of this compound lies in its indeno-pyrrole core, which provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

tert-butyl (3aS,8bS)-4-amino-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate

InChI

InChI=1S/C16H22N2O2/c1-16(2,3)20-15(19)18-8-12-10-6-4-5-7-11(10)14(17)13(12)9-18/h4-7,12-14H,8-9,17H2,1-3H3/t12-,13-,14?/m1/s1

InChI Key

BSSUBMYYRYHUSD-ZFXTZCCVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)C3=CC=CC=C3C2N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)C3=CC=CC=C3C2N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.